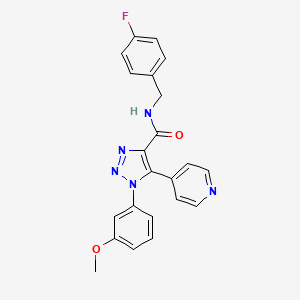

N-(4-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(4-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 3-methoxyphenyl group at the 1-position, a pyridin-4-yl group at the 5-position, and a 4-fluorobenzyl amide substituent. This scaffold is structurally similar to compounds investigated for antitumor, kinase inhibition, and multi-target pharmacological activities . Its design leverages the triazole core’s rigidity and hydrogen-bonding capacity, while substituents modulate solubility, target affinity, and metabolic stability.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN5O2/c1-30-19-4-2-3-18(13-19)28-21(16-9-11-24-12-10-16)20(26-27-28)22(29)25-14-15-5-7-17(23)8-6-15/h2-13H,14H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJIBPRHHVJCLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with appropriate precursors under controlled conditions to yield the desired triazole derivative. The presence of the 1,2,3-triazole ring is crucial as it contributes to the compound's biological properties.

2.1 Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. The compound exhibits strong antiproliferative effects against various cancer cell lines, including:

- A549 (lung cancer)

- NCI-H1299 (non-small cell lung cancer)

In vitro assays demonstrated that this compound induces apoptosis and cell cycle arrest in cancer cells. For instance, in the A549 cell line, it was observed that the compound reduced cell viability significantly with an IC50 value around 4.42 μM, indicating its effectiveness in targeting tumor cells while sparing normal cells .

The mechanism through which this compound exerts its antitumor effects includes:

- Induction of Apoptosis : The compound activates apoptotic pathways by increasing the expression of pro-apoptotic proteins such as cleaved caspase 3 and PARP .

- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, contributing to its antimitotic properties .

3. Comparative Biological Activity

A comparative analysis of similar compounds containing the triazole moiety reveals that modifications to the benzyl or phenyl groups significantly affect their biological activities. The presence of fluorine or bromine atoms enhances antitumor activity by improving binding affinity to target proteins .

| Compound | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 4.42 | Apoptosis induction |

| Compound 4b | NCI-H1299 | 1.56 | Apoptosis induction |

| Compound 4c | NCI-H1437 | 3.51 | Apoptosis induction |

4. Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this triazole derivative:

- Study on Antitumor Effects : A study published in MDPI demonstrated that compounds structurally related to this compound exhibited significant anticancer properties by targeting EGFR pathways .

- In Vivo Studies : Future research is needed to validate these findings in vivo to assess pharmacokinetics and therapeutic efficacy in animal models.

Scientific Research Applications

N-(4-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a research compound with the molecular formula C22H18FN5O2 and a molecular weight of 403.417. It is typically available with a purity of 95% and has diverse biological activities, making it of interest in medicinal chemistry.

Synthesis and Structure

The synthesis of this compound involves reacting 4-fluorobenzylamine with appropriate precursors under controlled conditions. The 1,2,3-triazole ring is crucial for the compound's biological properties.

Properties

- IUPAC Name: N-[(4-fluorophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide

- Molecular Formula: C22H18FN5O2

- Molecular Weight: 403.4 g/mol

Antitumor Activity

This compound has shown antitumor potential, with strong antiproliferative effects against cancer cell lines such as A549 (lung cancer) and NCI-H1299 (non-small cell lung cancer). In vitro assays have demonstrated that the compound induces apoptosis and cell cycle arrest in cancer cells. For example, in the A549 cell line, the compound significantly reduced cell viability, with an IC50 value of approximately 4.42 μM, indicating its effectiveness in targeting tumor cells.

Modifications to the benzyl or phenyl groups can significantly affect the biological activities of similar compounds containing the triazole moiety. The presence of fluorine or bromine atoms enhances antitumor activity by improving binding affinity to target proteins.

| Compound | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 4.42 | Apoptosis induction |

| Compound 4b | NCI-H1299 | 1.56 | Apoptosis induction |

| Compound 4c | NCI-H1437 | 3.51 | Apoptosis induction |

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s closest analogs differ in substituent patterns at the 1-position, 5-position, and amide side chain. Key examples include:

Table 1: Structural Comparison of Triazole-4-carboxamide Derivatives

Notes:

- Target Compound : The 3-methoxyphenyl group may enhance π-π stacking compared to halogenated analogs, while the 4-fluorobenzyl side chain balances hydrophobicity and electronic effects .

- 3o : Substitution at the 5-position (ethyl vs. pyridin-4-yl) significantly alters biological activity, highlighting the importance of aromatic moieties in target binding.

Pharmacological and Biochemical Profiles

Antitumor Activity

- NCI-H522 Sensitivity : Compounds with pyridinyl or trifluoromethyl groups at the 5-position (e.g., 3o, ) show growth inhibition (GP = 68–86%) in lung cancer cells, suggesting the target compound’s pyridin-4-yl group may confer similar potency .

- Multi-Target Kinase Inhibition: Analog 4d exhibits IC₅₀ values <1 μM against Hsp90, B-Raf, and PDHK1, attributed to its sulfonamide and hydroxyl substituents .

Physicochemical Properties

- Solubility : The 4-fluorobenzyl group in the target compound likely enhances lipophilicity (logP ~3.5 estimated) compared to BG15819 (logP ~2.8) .

- Metabolic Stability : Methoxy groups (as in the target compound and ) are prone to demethylation, whereas fluorinated analogs (e.g., BG15819) may exhibit longer half-lives .

Q & A

Q. What are the key synthetic routes for preparing N-(4-fluorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide?

Answer: The synthesis typically involves multi-step reactions, including:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .

- Condensation Reactions : Coupling of intermediates like 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride with sodium azide to generate the carboxamide group .

- Functionalization : Introduction of the 3-methoxyphenyl and pyridin-4-yl substituents via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

Key Considerations : Optimize reaction conditions (e.g., temperature, catalysts) to minimize side products. Use TLC and HPLC to monitor reaction progress.

Q. How is the compound characterized structurally?

Answer:

Q. What are the solubility challenges, and how can they be addressed experimentally?

Answer:

- Low Aqueous Solubility : Due to hydrophobic aromatic groups (logP ~3.5) .

- Mitigation Strategies :

- Use co-solvents (DMSO:water mixtures) for in vitro assays.

- Synthesize hydrophilic derivatives (e.g., PEGylated analogs) .

- Employ nanoformulations (liposomes) for in vivo studies.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in analogs of this compound?

Answer:

- SHELX Refinement : Use SHELXL for high-resolution data (e.g., R factor <0.07) to refine bond lengths and angles. For example, analogs show C–C bond lengths of 1.45–1.52 Å in the triazole ring .

- Twinned Data Handling : Apply SHELXPRO to model twinning (common in triazole derivatives) .

- Validation Tools : Check for steric clashes using Coot and validate geometry with PLATON .

Q. What methodologies are used to study multi-target activity (e.g., Hsp90 and kinase inhibition)?

Answer:

- Fluorescence Polarization Assays : Compete with FITC-labeled geldanamycin for Hsp90 binding (IC50 ≤50 nM) .

- Kinase Profiling : Use HotSpot kinase panels to assess selectivity. For triazole-carboxamides, IC50 values for BRAF and PDHK1 range from 10–100 nM .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., pyridine ring π-stacking with kinase ATP pockets) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetics?

Answer:

- Modify Substituents :

- Replace 4-fluorobenzyl with 4-(aminomethyl)benzyl to enhance solubility.

- Introduce electron-withdrawing groups (e.g., CF3) on the pyridine ring to improve target binding .

- In Silico Tools : Predict ADMET properties (e.g., SwissADME) to prioritize derivatives with better bioavailability .

Q. How should researchers address contradictions in biological activity data across studies?

Answer:

- Assay Standardization : Replicate experiments under consistent conditions (e.g., cell lines, ATP concentrations).

- Control Compounds : Include reference inhibitors (e.g., 17-AAG for Hsp90) to calibrate activity .

- Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What computational strategies support the design of derivatives with improved target selectivity?

Answer:

- Docking Studies : Use AutoDock Vina to screen derivatives against Hsp90 (PDB: 1UYC) and BRAF (PDB: 3OG7). Focus on hydrogen bonds with Asp93 (Hsp90) and Lys483 (BRAF) .

- Pharmacophore Modeling : Identify critical features (e.g., triazole carboxamide as a hinge-binding motif) .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to predict potency changes .

Q. How does the compound’s electronic configuration influence its reactivity in synthesis?

Answer:

Q. What are the emerging applications of this compound beyond its primary targets?

Answer:

- Antimicrobial Research : Test against multidrug-resistant bacteria (e.g., MRSA) due to membrane disruption potential .

- Neuroprotection : Assess modulation of amyloid-β aggregation in Alzheimer’s models .

- Material Science : Explore coordination polymers with transition metals (e.g., Zn²⁺) for catalytic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.